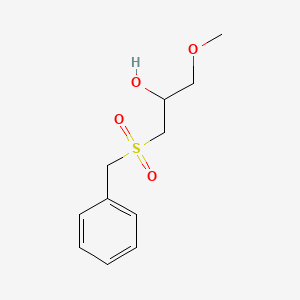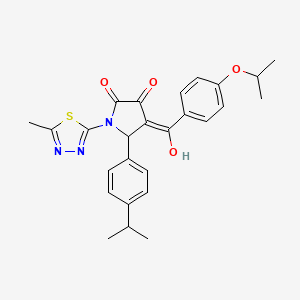![molecular formula C17H24N2O4 B5489083 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5489083.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the development and function of B cells and other immune cells. TAK-659 is currently being studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Mecanismo De Acción
TAK-659 selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that are involved in the activation and proliferation of B cells and other immune cells. This results in the reduction of autoantibody production and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit BTK activity in vivo and in vitro, leading to the suppression of autoantibody production and the modulation of the immune response in various autoimmune diseases. Furthermore, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, making it a promising candidate for combination therapies. However, one of the limitations of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its therapeutic potential in other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of toxicity. Additionally, the combination of TAK-659 with other immunomodulatory drugs may offer new opportunities for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 4-(3-hydroxy-3-methylbutyl)benzamide, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1,3-oxazolidin-3-yl)ethylamine to produce the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. It has been shown to effectively inhibit BTK activity and suppress the production of autoantibodies, which are responsible for the destruction of healthy tissues in autoimmune diseases. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, such as rituximab and lenalidomide.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,22)8-7-13-3-5-14(6-4-13)15(20)18-9-10-19-11-12-23-16(19)21/h3-6,22H,7-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQVTAHDKOAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCCN2CCOC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5489007.png)


![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norleucine](/img/structure/B5489031.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489037.png)
![ethyl 3-methyl-5-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B5489044.png)
![N-[2-(butylamino)-2-oxoethyl]-N,2-dimethyl-3-furamide](/img/structure/B5489047.png)
![N-{3-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5489054.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5489068.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5489078.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
![(2R*,3S*,6R*)-5-[(2-methoxyethoxy)acetyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5489105.png)
![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5489106.png)